Tetramethylsuccinimide
Overview
Description
Synthesis Analysis
The synthesis of tetramethylsuccinimide often involves the use of tetramethylsuccinic anhydride to protect exocyclic amines in purine derivatives. This process results in high regiochemical control during glycosylations, especially effective in 3-substituted purines where access to the desired glycosylation site is sterically hindered (Arico, Calhoun, Salandria, & McLaughlin, 2010). Additionally, N-hydroxysuccinimide esters of N-alkoxycarbonyl-α-amino acids react with active methylene compounds to produce tetramic acids, highlighting a route for the synthesis of N-alkoxycarbonyl-3-substituted tetramic acids and functionalized enols (Detsi, Markopoulos, & Igglessi-Markopoulou, 1996; Detsi, Micha‐Screttas, & Igglessi-Markopoulou, 1998).
Molecular Structure Analysis
The molecular structure of tetramethylsuccinic anhydride, a precursor to tetramethylsuccinimide, exhibits nonplanar geometry with specific torsional angles, as determined by gas electron diffraction studies. This structure plays a crucial role in its chemical behavior and reactivity (Almenningen, Fernholt, Rustad, & Seip, 1976).
Chemical Reactions and Properties
Tetramethylsuccinimide serves as a directing/protecting group in synthetic chemistry, enabling selective reactions in complex molecular environments. It demonstrates particular efficacy in purine glycosylations, where it provides regiochemical control (Arico et al., 2010). The compound's reactions with active methylene compounds under basic conditions to produce N-alkoxycarbonyl tetramic acids further illustrate its versatility in organic synthesis (Detsi et al., 1996).
Physical Properties Analysis
While specific studies detailing the physical properties of tetramethylsuccinimide were not identified, the related studies on its synthesis, molecular structure, and chemical properties suggest it possesses characteristics conducive to its use as a protective group and in facilitating organic reactions. The physical properties would likely include solubility parameters, melting point, and possibly crystal structure related to its nonplanar ring structure.
Chemical Properties Analysis
Tetramethylsuccinimide exhibits unique chemical properties that make it a useful reagent in organic synthesis. Its ability to act as a protecting group for exocyclic amines and to direct glycosylation reactions with high regiochemical control highlights its utility in the synthesis of complex organic molecules (Arico et al., 2010). The compound's involvement in the synthesis of N-alkoxycarbonyl-3-substituted tetramic acids from N-hydroxysuccinimide esters of N-alkoxycarbonyl-α-amino acids demonstrates its chemical versatility and reactivity (Detsi et al., 1996).
Scientific Research Applications
Purine Glycosylations
Tetramethylsuccinimide has been found effective in protecting 6-aminopurine derivatives, which allows high regiochemical control at N9 during purine glycosylations. This application is significant in the field of organic chemistry, particularly in synthesizing nucleoside analogs and other related compounds (Arico, Calhoun, Salandria, & McLaughlin, 2010).
Thalamic Neurones Study
In a study related to epilepsy, it was found that anticonvulsant succinimides (a category to which Tetramethylsuccinimide belongs) block low-threshold calcium currents in thalamic neurons. This finding suggests a potential mechanism of action for these compounds in treating petit mal epilepsy (Coulter, Huguenard, & Prince, 1990).
Immunoassay for Neurotoxins
Tetramethylsuccinimide has been used in the development of immunoassays for detecting and quantifying neurotoxins, such as Tetramethylenedisulfotetramine. This application is particularly relevant in public health for the rapid detection of toxic substances (Vasylieva, Barnych, Rand, Inceoğlu, Gee, & Hammock, 2017).
Gaseous Structure Analysis
Research on the structure of gaseous tetramethylsuccinic anhydride (a derivative of Tetramethylsuccinimide) reveals a nonplanar ring structure. This information is crucial for understanding the chemical and physical properties of such compounds (Almenningen, Fernholt, Rustad, & Seip, 1976).
Tetramethylenedisulfotetramine Neurotoxicity
Studies on Tetramethylenedisulfotetramine, a potent neurotoxin, have been ongoing since 1949. However, no effective antidote or targeted treatment has been developed, highlighting the need for continued research in this area (Lauková, Velíšková, Velíšek, & Shakarjian, 2020).
NMDA Receptor Blockade
Tetramethylenedisulfotetramine alters calcium dynamics in cultured hippocampal neurons. The mitigation of these changes by NMDA receptor blockade and GABA(A) receptor-positive modulation suggests potential therapeutic applications (Cao, Hammock, McCoy, Rogawski, Lein, & Pessah, 2012).
Effects on Cortical Neurons
Research has also investigated the effects of tetramethylsuccinimide on cultured cortical neurons, particularly in the context of its antiepileptic properties (Barnes & Dichter, 1984).
Safety And Hazards
properties
IUPAC Name |
3,3,4,4-tetramethylpyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(2)5(10)9-6(11)8(7,3)4/h1-4H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJPUQFWFRCCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)C1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189164 | |
Record name | 3,3,4,4-Tetramethylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetramethylsuccinimide | |
CAS RN |
3566-61-8 | |
Record name | 2,2,3,3-Tetramethylsuccinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3566-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,4,4-Tetramethylsuccinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3566-61-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3,4,4-Tetramethylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3-TETRAMETHYLSUCCINIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDF3PMM90Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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